4-Ipomeanol-d6
Description
Properties
CAS No. |
848750-68-5 |
|---|---|
Molecular Formula |
C₉H₆D₆O₃ |
Molecular Weight |
174.23 |
Synonyms |
1-(3-Furanyl)-4-hydroxy-1-pentanone; 1-(3-Furyl)-4-hydroxy-1-pentanone-d6; Ipomeanol-d6 |
Origin of Product |
United States |
Chemical Synthesis and Advanced Deuteration Strategies for 4 Ipomeanol D6
Established Synthetic Pathways for 4-Ipomeanol (B105405)
The synthesis of 4-ipomeanol (1-(Furan-3-yl)-4-hydroxypentan-1-one) has been approached through various established chemical routes. A common and well-documented pathway commences with a commercially available furan (B31954) derivative, such as diethyl 3,4-furandicarboxylate or ethyl 3-furoate. sigmaaldrich.com One synthetic route begins with the partial hydrolysis of diethyl 3,4-furandicarboxylate, followed by decarboxylation to yield ethyl 3-furoate. Another approach utilizes 3-furaldehyde (B129913) as the starting material. acs.org
A key intermediate in several syntheses is ethyl 3-oxo-3-(furan-3-yl)propanoate, which is instrumental in constructing the pentanone side chain. lookchem.com The general strategy involves the elaboration of the furan core with a five-carbon chain, followed by the introduction of the ketone and hydroxyl functional groups at the appropriate positions. These syntheses provide the non-labeled 4-ipomeanol scaffold, which is the necessary precursor for the subsequent deuteration steps to yield 4-Ipomeanol-d6.
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| Diethyl 3,4-furandicarboxylate | Starting Material | sigmaaldrich.com |
| Ethyl 3-furoate | Starting Material / Intermediate | sigmaaldrich.com |
| 3-Furaldehyde | Starting Material | acs.org |
| Ethyl 3-oxo-3-(furan-3-yl)propanoate | Key Intermediate | lookchem.com |
Methodologies for Hexadeuteration on the Aliphatic Chain of 4-Ipomeanol to Yield this compound
The synthesis of this compound involves the specific incorporation of six deuterium (B1214612) atoms onto the aliphatic pentanone side chain of the molecule. nih.gov While the exact proprietary synthesis method for this specific compound is not detailed in publicly available literature, the hexadeuteration can be achieved through established chemical deuteration methodologies that target aliphatic chains and ketones.
One of the primary strategies involves hydrogen-deuterium (H/D) exchange reactions. These reactions can be catalyzed by various agents under different conditions to replace hydrogen atoms with deuterium from a deuterium source, most commonly deuterium oxide (D₂O).
Catalytic H/D Exchange Methods:
Heterogeneous Metal Catalysis: Platinum (Pt/C) and Palladium (Pd/C) on carbon are effective catalysts for H/D exchange on aliphatic chains, especially those adjacent to activating groups like carbonyls or aromatic rings. osti.govmdpi.com Heating the substrate (4-ipomeanol or a suitable precursor) with the catalyst in D₂O can achieve extensive deuteration along the alkyl chain. tandfonline.com
Acid/Base Catalysis: The protons on the carbons alpha to the ketone group in 4-ipomeanol are acidic and can be exchanged for deuterium under acid or base-catalyzed conditions using D₂O. mdpi.comnih.gov Superacid-catalyzed protocols have shown high efficiency for α-deuteration of ketones. rsc.orgrsc.org Similarly, organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate this exchange under mild conditions. researchgate.net To achieve hexadeuteration on the entire chain, more forcing conditions or multiple exchange cycles might be necessary.
Reductive Deuteration:
An alternative strategy involves the reductive deuteration of a precursor molecule. For instance, an unsaturated precursor of 4-ipomeanol could be reduced using deuterium gas (D₂) with a catalyst like Palladium. Another approach is the iron-catalyzed reductive deuteration of ketones using a deuterium source like DMSO-d₆. acs.org
The synthesis of a hexadeuterated side chain could also be accomplished separately and then coupled to the furan ring. This might involve the synthesis of a hexadeuterated pentanone derivative which is then used in a coupling reaction with a suitable furan building block. rsc.org The choice of method depends on the desired selectivity, efficiency, and scalability of the synthesis.
| Methodology | Catalyst/Reagent | Deuterium Source | Key Features | Reference |
|---|---|---|---|---|
| Heterogeneous Catalytic Exchange | Pt/C or Pd/C | D₂O | Effective for aliphatic chains, especially when activated. | osti.govmdpi.comtandfonline.com |
| Superacid-Catalyzed Exchange | e.g., [Ph₃C]⁺[B(C₆F₅)₄]⁻ | D₂O | Highly efficient for α-deuteration of ketones. | rsc.orgrsc.org |
| Base-Catalyzed Exchange | DBU, Et₃N | D₂O | Mild conditions for α-deuteration. | mdpi.comresearchgate.net |
| Iron-Catalyzed Reductive Deuteration | Iron catalyst / (Bpin)₂ | DMSO-d₆ | Reduces ketone while incorporating deuterium. | acs.org |
Analytical Verification of Deuterium Incorporation and Isotopic Purity for High-Fidelity Research Applications
Ensuring the successful incorporation of deuterium and the high isotopic purity of this compound is paramount for its use as an internal standard. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this analytical verification. rsc.org
Mass Spectrometry (MS):
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a primary tool for confirming the mass shift corresponding to the incorporated deuterium atoms. nih.gov When analyzing this compound, the molecular ion peak will be shifted by +6 mass units compared to its non-deuterated counterpart (4-ipomeanol). In metabolic studies where d₀/d₆ mixtures are used, the observation of a 1:1 molar ratio of the respective isotope clusters confirms the identity of the metabolites derived from the compound. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HR-MS): LC-ESI-HR-MS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) provides highly accurate mass measurements, which allows for the calculation of isotopic enrichment. rsc.org By integrating the isotopic ions, the percentage of the d₆ species versus other isotopologues (d₀ to d₅) can be precisely determined, thus establishing the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Deuterium (²H) NMR: This technique directly observes the deuterium nuclei. It is highly effective for verifying the presence and position of deuterium labels in highly enriched compounds. sigmaaldrich.comwikipedia.org The spectrum will show signals corresponding to the specific locations on the aliphatic chain where deuterium has been incorporated.
Proton (¹H) NMR: In a highly deuterated compound like this compound, the ¹H NMR spectrum will show a significant reduction or complete disappearance of signals corresponding to the protons on the aliphatic chain that have been replaced by deuterium. sigmaaldrich.com
Two-Dimensional (2D) NMR: Techniques like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) with deuterium decoupling can be used to confirm the location of deuterium. cdnsciencepub.comcdnsciencepub.com The absence of correlation peaks for the deuterated carbons on the aliphatic chain provides definitive structural proof of deuterium incorporation.
These analytical methods provide a comprehensive characterization of this compound, confirming its molecular structure, the extent of deuterium incorporation, and its isotopic purity, thereby validating its suitability for high-fidelity research applications.
| Technique | Purpose | Reference |
|---|---|---|
| LC-MS/MS | Confirms mass shift (+6 amu) and analyzes metabolites. | nih.govnih.gov |
| LC-ESI-HR-MS | Provides accurate mass for calculating isotopic enrichment and purity. | rsc.org |
| ²H NMR | Directly detects deuterium atoms and confirms their location. | sigmaaldrich.comwikipedia.org |
| ¹H NMR | Shows attenuation/disappearance of proton signals at deuterated sites. | sigmaaldrich.com |
| 2D NMR (e.g., HSQC) | Confirms the specific carbon atoms bearing deuterium labels. | cdnsciencepub.comcdnsciencepub.com |
Biosynthesis and Natural Occurrence of 4 Ipomeanol in Biological Systems
Origins of 4-Ipomeanol (B105405) as a Metabolite in Fungal-Infected Ipomoea batatas
4-Ipomeanol is a furanoterpenoid compound that is not a typical mycotoxin produced by a fungus itself, but rather a phytoalexin, or stress metabolite, produced by the sweet potato plant (Ipomoea batatas) in response to various stressors. nih.govsuperfoodly.com The most well-documented trigger for its synthesis is the infection of the sweet potato tubers by certain species of fungi, most notably Fusarium solani. msdvetmanual.comwikipedia.orgresearchgate.netnih.gov This plant-pathogen interaction results in the production of 4-Ipomeanol and other related furanoterpenoids. msdvetmanual.comacs.org
When sweet potatoes are damaged or infected, particularly by mold, they generate these toxins as a defense mechanism. superfoodly.comresearchgate.net While Fusarium solani is a primary inducer, other pathogens can also elicit the production of 4-Ipomeanol. nih.govapsnet.org Research has shown that infections with fungi like Ceratocystis fimbriata, Rhizopus stolonifer, Macrophomina phaseoli, and Sclerotium rolfsii, as well as the bacterium Erwinia carotovora, also lead to the accumulation of furanoterpenoids, including 4-Ipomeanol. apsnet.orgnih.gov This indicates that the formation of 4-Ipomeanol is part of a general defensive response by the sweet potato to microbial attack rather than a reaction to a single specific pathogen. apsnet.org
Studies have quantified the levels of furanoterpenoids produced in response to different pathogens, demonstrating varying induction capabilities. For instance, F. solani is known to induce relatively high levels of these compounds. apsnet.org The accumulation of 4-Ipomeanol is positively correlated with the concentration of other furanoterpenoids like ipomeamarone (B14765046). apsnet.org
Enzymatic Pathways and Environmental Factors Influencing 4-Ipomeanol Formation in Plant-Fungus Interactions
The biosynthesis of 4-Ipomeanol in sweet potatoes is a complex process involving the activation of specific enzymatic pathways in the host plant upon stress. The formation is part of the broader furanoterpenoid biosynthetic mechanism. apsnet.org While the complete pathway is not fully elucidated, it is understood to be part of the plant's secondary metabolism, which produces a wide array of defense compounds. mj-med-u-tokai.com The precursors for these furanoterpenoids, including 4-Ipomeanol, originate from primary metabolic pathways within the plant. mdpi.com It is suggested that ipomeanols may form as a result of the general activation of the furanoterpenoid biosynthetic pathway or through the degradation of other phytoalexins like ipomeamarone by the sweet potato itself. apsnet.org
The interaction between the plant and the fungus is crucial. Elicitors from the fungus, such as chitin (B13524) and chitosan (B1678972) (components of fungal cell walls), can trigger the production of 4-Ipomeanol. researchgate.net Studies using callus cultures of I. batatas have shown that the application of these elicitors can significantly increase the yield of 4-Ipomeanol, demonstrating the direct influence of fungal components on the plant's metabolic response. researchgate.net
Table 1: Effect of Elicitors on 4-Ipomeanol Production in Ipomoea batatas Callus Culture
| Elicitor | Concentration | 4-Ipomeanol Yield (mg/g) |
|---|---|---|
| Chitin | 0.05 mg/mL | 6.61 |
| Chitin | 0.025 mg/mL | 6.43 |
| Fusarium solani | 1:10 dilution | 3.76 |
| Fusarium solani | 1:20 dilution | 3.26 |
| Chitosan | 0.05 mg/mL | 1.04 |
Data sourced from a comparative study on 4-Ipomeanol production.
The ability of different pathogens to induce 4-Ipomeanol varies, which suggests a complex interplay between the specific pathogen and the host's defense response.
Table 2: Accumulation of Furanoterpenoids in Sweet Potato Tissue Induced by Various Pathogens
| Pathogen | Ipomeamarone (µg/g) | 4-Ipomeanol (µg/g) |
|---|---|---|
| Fusarium solani | High Levels | Highest Concentrations |
| Diaporthe tubericola | Variable | Highest Concentrations |
| Macrophomina phaseoli | ND - 23,346 | 4 - 227 |
| Sclerotium rolfsii | High Levels | High Concentrations |
| Ceratocystis fimbriata | High Levels | Low Concentrations |
| Rhizopus stolonifer | 58 - 2,675 | ND - Low |
| Erwinia carotovora | Low Levels | ND - Low |
ND: Not Detected. Data compiled from research on furanoterpenoid accumulation. apsnet.org
The bioactivation of 4-Ipomeanol in mammalian systems, which is responsible for its toxicity, is mediated by Cytochrome P450 (CYP) enzymes, such as CYP4B1. nih.govmdpi.com This metabolic activation transforms the relatively inert parent compound into a highly reactive alkylating agent. nih.govresearchgate.net While this occurs after ingestion, the furan (B31954) structure central to this activation is synthesized by the plant.
Metabolic Bioactivation Pathways of 4 Ipomeanol: Insights from Stable Isotope Labeling
Phase I Metabolism: Cytochrome P450-Mediated Oxidation of the Furan (B31954) Ring
The initial and rate-limiting step in the bioactivation of 4-Ipomeanol (B105405) is the oxidation of its furan moiety, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govwikipedia.organnualreviews.org This process is essential for the formation of toxic metabolites. mikiashwt.comresearchgate.net The requirement for metabolic activation is demonstrated by experiments where inhibition of CYP enzymes with agents like carbon monoxide, or denaturation of the enzymes, abolishes the covalent binding of IPO metabolites to cellular macromolecules. annualreviews.orgnih.gov
CYP-mediated oxidation of the furan ring of 4-Ipomeanol generates a highly unstable and reactive furan epoxide intermediate. nih.govwikipedia.org This epoxide is not isolated but rapidly undergoes non-enzymatic rearrangement to form a more stable, yet highly electrophilic, α,β-unsaturated dialdehyde (B1249045), commonly referred to as an enedial intermediate. mikiashwt.comwikipedia.orgnih.govmdpi.com This reactive enedial is the ultimate toxic metabolite responsible for cellular damage, as it can readily form covalent bonds with nucleophilic groups on cellular proteins and DNA. wikipedia.orgnih.govmdpi.com The structure of this enedial has been established, and it can be trapped in vitro by nucleophiles like N-acetylcysteine (NAC) and N-acetyl lysine (B10760008) (NAL). nih.govmdpi.com
A significant degree of species and tissue specificity exists regarding the CYP isoforms that metabolize 4-Ipomeanol.
CYP4B1 : This extrahepatic P450 enzyme is a major catalyst for IPO bioactivation in the lungs of many animal species, including rabbits, mice, and rats. wikipedia.orgnih.govmdpi.com Rabbit CYP4B1, in particular, is exceptionally active in metabolizing 4-Ipomeanol. aacrjournals.org In contrast, human CYP4B1 is catalytically inactive towards IPO, a difference attributed to a single amino acid substitution (proline to serine) at position 427 of the enzyme. mdpi.comresearchgate.netresearchgate.net Studies using Cyp4b1 null mice have unambiguously demonstrated that CYP4B1 is essential for the bioactivation and subsequent pneumotoxicity of 4-Ipomeanol in this species. mikiashwt.comresearchgate.net
CYP1A2 and CYP3A4 : In humans, where CYP4B1 is inactive, the bioactivation of 4-Ipomeanol is primarily carried out by hepatic enzymes. wikipedia.org Studies using cDNA-expressed human P450s have identified CYP1A2 and CYP3A4 as the main isoforms responsible for metabolizing IPO to its reactive intermediates in the human liver. wikipedia.orgaacrjournals.org CYP3A3, a related form, also shows activity. aacrjournals.org This difference in enzymatic pathways underlies the shift from pneumotoxicity in rodents to hepatotoxicity in humans. wikipedia.orgwashington.edu
The table below summarizes the key P450 isoforms involved in 4-Ipomeanol bioactivation.
Table 1: Key Cytochrome P450 Isoforms in 4-Ipomeanol Bioactivation| CYP Isoform | Primary Location | Activity Level in Species | Reference |
|---|---|---|---|
| CYP4B1 | Lung (extrahepatic) | High: Rabbit, RodentsInactive: Human | wikipedia.orgnih.govmdpi.comaacrjournals.org |
| CYP1A2 | Liver | High: Human | wikipedia.orgaacrjournals.org |
| CYP3A4 | Liver | High: Human | wikipedia.orgaacrjournals.org |
The balance between Phase I bioactivation and Phase II detoxification dictates the organ-specific toxicity of 4-Ipomeanol, which varies significantly across species. nih.gov
In most laboratory animals (e.g., mice, rats, rabbits), high levels of active CYP4B1 in the lung lead to efficient local bioactivation, causing pronounced pulmonary toxicity. wikipedia.orgnih.gov Conversely, these species exhibit low rates of pulmonary glucuronidation, a key detoxification pathway. nih.gov
In humans, the lack of active pulmonary CYP4B1 prevents significant lung toxicity. wikipedia.orgaacrjournals.org Instead, IPO is transported to the liver, where it is efficiently activated by CYP1A2 and CYP3A4, resulting in hepatotoxicity. wikipedia.orgaacrjournals.orgwashington.edu Hepatic detoxification pathways, including glucuronidation, are also high in humans, creating a competitive environment between activation and elimination. nih.gov
Studies comparing microsomal activity from seven different species found that bioactivation rates were highest in the lung and kidney microsomes of animals susceptible to extrahepatic toxicity. nih.gov In contrast, hepatic glucuronidation rates were consistently high across most species, suggesting a primary role for the liver in detoxification. nih.gov This metabolic difference is a clear example of why extrapolating toxicity data from rodents to humans must be done with caution. aacrjournals.org
Table 2: Comparative Microsomal Metabolism and Toxicity of 4-Ipomeanol
| Species | Primary Target Organ of Toxicity | Lung Bioactivation (CYP4B1) | Liver Bioactivation (e.g., CYP1A2/3A4) | Liver Glucuronidation | Reference |
|---|---|---|---|---|---|
| Rodents (Mouse, Rat) | Lung | High | Low | High | mikiashwt.comwikipedia.orgnih.gov |
| Rabbit | Lung | Very High | Low | High | nih.govaacrjournals.org |
| Human | Liver | Inactive | High | High | wikipedia.orgnih.govaacrjournals.org |
Identification and Functional Characterization of Specific Cytochrome P450 Isoforms in Animal and In Vitro Models (e.g., CYP4B1, CYP1A2, CYP3A4)
Phase II Metabolism: Conjugation and Detoxification Mechanisms in Experimental Models
Phase II metabolic reactions represent the primary route of detoxification for both the parent 4-Ipomeanol molecule and its reactive enedial intermediate. These pathways increase the water solubility of the compounds, facilitating their excretion. ontosight.ai
The electrophilic enedial metabolite formed during Phase I metabolism can be detoxified by conjugation with glutathione (B108866) (GSH). nih.govwikipedia.org This reaction can be catalyzed by glutathione-S-transferase (GST). wikipedia.org Studies in rats using d0/d6-labeled 4-Ipomeanol identified four distinct GSH conjugates excreted in the bile, confirming this as a significant detoxification pathway. nih.gov The reaction is complex, with research identifying multiple adducts, including mono-GSH and bis-GSH adducts. washington.eduacs.org These adducts can result from both 1,2- and 1,4-Michael addition of GSH to the enedial structure, leading to the formation of various products, including pyrrole (B145914) and tricyclic 2'-pyrroline adducts. wikipedia.orgwashington.eduacs.org
Direct conjugation of the parent 4-Ipomeanol molecule with glucuronic acid is a major detoxification pathway that competes with Phase I bioactivation. wikipedia.orgnih.gov This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the hydroxyl group of IPO, forming ipomeanol 4-glucuronide. wikipedia.orgontosight.ainih.gov This process significantly increases the water solubility of the compound, preparing it for urinary elimination. ontosight.ai Ipomeanol 4-glucuronide has been identified as a major urinary metabolite in rats, accounting for a substantial portion of the administered dose. nih.govnih.gov
In humans, UGT1A9 and UGT2B7 have been identified as the major isoforms responsible for IPO glucuronidation in the kidney and liver, with UGT2B15 also contributing in the liver. researchgate.net The high capacity for glucuronidation in the liver relative to the lung is a key factor in protecting the lung from toxicity in species like humans. nih.gov
Formation of N-Acetyl Lysine and N-Acetyl Cysteine Adducts as Biomarkers of Reactivity
The bioactivation of 4-Ipomeanol (4-IPO) by cytochrome P450 (CYP) enzymes proceeds through the oxidation of its furan ring, leading to the formation of a highly reactive and unstable epoxide intermediate. wikipedia.org This epoxide rapidly rearranges into an electrophilic (cis)-2-butene-1,4-dial, also known as an enedial intermediate. wikipedia.orgacs.org This reactive metabolite is capable of covalently binding to cellular macromolecules, which is a key mechanism of its toxicity. wikipedia.orgnih.gov
To detect and characterize such transient reactive species, in vitro trapping experiments are employed using exogenous nucleophiles. N-acetylcysteine (NAC) and N-acetyl lysine (NAL) are particularly effective for this purpose. acs.orgnih.gov When 4-IPO is incubated with CYP enzymes in the presence of equimolar concentrations of NAC and NAL, a major, stable product is formed. acs.orgnih.gov Through high-resolution mass spectrometry and two-dimensional NMR analysis, this product has been identified as an N-substituted cysteinyl pyrrole derivative of 4-IPO. acs.org The formation of this adduct is dependent on the presence of both the CYP enzyme and its cofactor NADPH. acs.orgnih.gov
The formation of these NAC/NAL adducts serves as a reliable biomarker for the generation of the reactive enedial intermediate. nih.gov The structure of the trapped adduct provides strong evidence for the formation of the 1,4-enedial metabolite. core.ac.uk The rate of formation of this NAC/NAL-IPO adduct can be monitored by liquid chromatography-mass spectrometry (LC-MS) and is used as a quantitative in vitro marker of 4-Ipomeanol bioactivation. nih.govresearchgate.net The detection of these adducts confirms that bioactivation has occurred and provides insight into the chemical nature of the reactive metabolite responsible for toxicity. researchgate.net
Table 1: Cytochrome P450 Enzymes Involved in 4-Ipomeanol Bioactivation This table summarizes key human and animal cytochrome P450 enzymes identified as capable of metabolizing 4-Ipomeanol to its reactive intermediate, as measured by adduct formation or covalent binding. | Enzyme Family | Specific Enzyme | Species/System | Significance in 4-IPO Metabolism | Citations | | --- | --- | --- | --- | --- | | CYP4B | CYP4B1 | Rabbit | Highly active in the lung, leading to organ-specific toxicity. Used as a model for studying bioactivation. wikipedia.orgacs.orgnih.gov | | CYP1A | CYP1A2 | Human | Active in the liver; one of the primary enzymes responsible for 4-IPO bioactivation and hepatotoxicity in humans. wikipedia.orgacs.org | | CYP3A | CYP3A4 | Human | Active in the liver; contributes significantly to 4-IPO bioactivation and hepatotoxicity in humans. wikipedia.orgacs.org | | CYP2C | CYP2C19 | Human | Demonstrated substantial rates of 4-IPO bioactivation in studies with recombinant human CYPs. acs.orgnih.gov | | CYP2D | CYP2D6 | Human | Demonstrated substantial rates of 4-IPO bioactivation in studies with recombinant human CYPs. acs.orgnih.gov |
Utilization of 4-Ipomeanol-d6 in Mechanistic Metabolic Investigations
Stable isotope labeling is a powerful technique for elucidating complex metabolic pathways. The use of this compound, a deuterated analog of 4-IPO, has been instrumental in mechanistic studies of its bioactivation. researchgate.netnih.gov In these investigations, a mixture, often in a 1:1 molar ratio, of unlabeled (d0) 4-Ipomeanol and hexadeuterated (d6) 4-Ipomeanol is administered or used in in vitro systems. researchgate.netnih.gov The deuterium (B1214612) atoms in this compound are specifically incorporated into the aliphatic side chain, a chemically stable position away from the furan ring. researchgate.netnih.gov This strategic placement allows researchers to trace the fate of different parts of the molecule during metabolism.
Stable Isotope Cluster Analysis via Mass Spectrometry for Metabolite Identification and Quantification
The primary analytical tool for studies involving this compound is high-resolution liquid chromatography-mass spectrometry (LC-MS). nih.gov When a 1:1 mixture of d0- and d6-4-Ipomeanol is metabolized, any resulting metabolite will appear in the mass spectrum as a characteristic pair of ion signals, or an "isotope cluster," separated by the mass difference between the deuterated and non-deuterated precursors. researchgate.netnih.gov
In studies analyzing the bile of rats administered the d0/d6 mixture, multiple reaction monitoring scans characteristic of glutathione (GSH) conjugates were performed. nih.gov The analysis revealed the presence of four distinct glutathione conjugates derived from 4-IPO. researchgate.netnih.gov The definitive identification of these peaks as 4-IPO metabolites was confirmed by the observation of a 1:1 intensity ratio for the isotope cluster pairs, specifically the (MH)+ ion from the d0-metabolite and the (MH+6)+ ion from the d6-metabolite. researchgate.netnih.gov This signature doublet pattern allows for the unambiguous identification of drug-derived metabolites against the complex background matrix of biological samples like bile. nih.gov From this data, the mass of the reactive intermediate was inferred to be 186 Da, which corresponds to the postulated enedial structure. nih.gov
Table 2: Mass Spectrometry Signatures in d0/d6 Isotope Labeling Experiment This table illustrates the expected mass signals for a glutathione (GSH) conjugate of the 4-Ipomeanol reactive intermediate in a stable isotope cluster analysis.
| Compound/Fragment | Isotopic Form | Postulated Mass (Da) | Description | Citations |
|---|---|---|---|---|
| 4-Ipomeanol Reactive Intermediate | d0 (unlabeled) | 186 | The mass of the enedial intermediate formed after CYP-mediated oxidation of the furan ring. | nih.gov |
| 4-Ipomeanol Reactive Intermediate | d6 (labeled) | 192 | The mass of the enedial intermediate with six deuterium atoms retained on the aliphatic side chain. | researchgate.netnih.gov |
| GSH Adduct (Metabolite) | d0 (unlabeled) | 492 (MH+) | The protonated molecular ion of the GSH conjugate derived from the unlabeled reactive intermediate (186 Da + 307 Da for GSH - H2O + H+). | nih.govwashington.edu |
Tracing Deuterium Retention to Delineate Specific Sites of Bioactivation within the 4-Ipomeanol Structure
The design of the this compound tracer, with deuterium atoms located on the aliphatic chain, is key to pinpointing the site of metabolic attack. researchgate.netnih.gov Analysis of the glutathione conjugates formed in vivo and detected in rat bile showed the retention of all six deuterium atoms in the metabolite structure. researchgate.netnih.govresearchgate.net
This finding is critically important because it provides direct and conclusive evidence that the bioactivation of 4-Ipomeanol occurs exclusively on the furan ring moiety. nih.govresearchgate.net If the metabolism had involved oxidation or other reactions on the aliphatic side chain, a loss of one or more deuterium atoms would have been observed in the resulting mass spectra. The complete retention of the deuterium label confirms that the side chain remains intact during the formation of the reactive intermediate. nih.gov This elegant use of stable isotope tracing validates that the furan ring is the "warhead" of the molecule, undergoing the CYP-catalyzed oxidation that ultimately leads to toxicity. uni-duesseldorf.de
Molecular and Cellular Mechanisms of Action of 4 Ipomeanol in Experimental Systems
Covalent Adduction to Endogenous Cellular Macromolecules: Proteins and Nucleic Acids
The toxicity of 4-ipomeanol (B105405) (4-IPO) is not inherent to the molecule itself but arises from its metabolic activation into a highly reactive intermediate. uv.es This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms 4-IPO into an unstable epoxide which then rearranges to a reactive enedial intermediate. wikipedia.orgmdpi.comacs.org This electrophilic metabolite readily forms covalent bonds, or adducts, with cellular macromolecules such as proteins and nucleic acids, disrupting their normal functions. wikipedia.orgmdpi.comnih.gov
The formation of these adducts is a critical step in the chain of events leading to cellular damage. The extent of covalent binding is closely linked to the severity of toxicity. nih.govnih.gov In animal models, the rate of this binding is significantly higher in pulmonary tissues compared to hepatic tissues, which correlates with the lung-specific toxicity observed in many species. nih.gov This tissue selectivity is attributed to the high concentration and activity of specific CYP isoforms, like CYP4B1 in rabbits, within the pulmonary Clara cells and type II pneumocytes. mdpi.comnih.gov
The interaction of the reactive 4-IPO metabolite is not limited to proteins. Studies have demonstrated its ability to bind to DNA, forming DNA adducts and provoking DNA-protein cross-links and DNA strand breaks. mdpi.comuni-duesseldorf.de This genotoxic activity further contributes to the cellular disruption caused by 4-IPO exposure.
In vitro studies and experiments in animal models have been instrumental in identifying the specific proteins that are targeted by the reactive metabolite of 4-ipomeanol. A significant portion of the covalent binding occurs with proteins within the microsomal fraction of cells, where the metabolic activation of 4-IPO takes place. nih.gov
Key protein targets identified include:
Cytochrome P450 Enzymes: The very enzymes responsible for activating 4-IPO are themselves targets of its reactive metabolite. Studies using antibodies have shown that both cytochrome P450I and P450II in rabbit lung microsomes are adducted, leading to inhibition of the monooxygenase system. nih.gov
High Molecular Weight Protein Aggregates: Electrophoretic analysis has revealed that a substantial amount of the radiolabeled 4-IPO metabolite is associated with very high molecular weight protein species. This suggests that the reactive intermediate can cause cross-linking of proteins, forming large aggregates that are unable to function properly. nih.gov
The identification of specific adducts has been challenging due to the complex structures formed. nih.govwashington.edu However, trapping experiments using nucleophiles like N-acetyl-cysteine (NAC) and N-acetyl-lysine (NAL) have provided evidence for the formation of an enedial intermediate. acs.orgnih.gov These experiments generate stable adducts that can be characterized by techniques such as liquid chromatography-mass spectrometry (LC/MS), confirming the chemical nature of the reactive species involved in protein adduction. acs.orgnih.gov
Table 1: Identified Protein Adducts of 4-Ipomeanol Metabolites in Experimental Systems
| Targeted Protein/Molecule | Experimental Model | Method of Identification | Reference |
| Cytochrome P-450I and P-450II | Rabbit pulmonary microsomes | Antibody inhibition, SDS-PAGE | nih.gov |
| High molecular weight protein aggregates | Rabbit pulmonary microsomes | SDS-PAGE, Autoradiography | nih.gov |
| N-acetyl-cysteine (NAC) adduct | In vitro trapping assay | LC/MS | acs.orgnih.gov |
| N-acetyl-lysine (NAL) adduct | In vitro trapping assay | LC/MS | acs.orgnih.gov |
The covalent binding of the 4-ipomeanol metabolite to cellular macromolecules has profound and detrimental effects on cellular function and integrity. The formation of protein adducts can directly inactivate enzymes and disrupt critical cellular processes. wikipedia.org
The functional consequences include:
Inhibition of Enzyme Activity: Adduction to cytochrome P450 enzymes leads to their inactivation, a process known as suicide inhibition. wikipedia.org This disrupts the metabolism of both endogenous compounds and other xenobiotics.
Disruption of Cellular Architecture: The cross-linking of proteins into large, insoluble aggregates can disrupt the structural integrity of cellular compartments and interfere with cellular transport and signaling pathways. nih.gov
Genotoxicity: The formation of DNA adducts and DNA-protein cross-links can lead to mutations, and DNA strand breaks, ultimately triggering apoptotic cell death pathways. mdpi.comuni-duesseldorf.de
Impaired Cellular Defense: The adduction and subsequent depletion of protective molecules like glutathione (B108866) leave the cell vulnerable to further damage from oxidative stress. nih.gov
In essence, the widespread and indiscriminate adduction of the 4-IPO metabolite to essential biomolecules cripples the cell's ability to function and maintain homeostasis, leading to cytotoxicity and tissue damage.
Identification and Characterization of Specific Protein Adducts in In Vitro and Animal Models
Perturbation of Cellular Homeostasis and Stress Responses
Exposure to 4-ipomeanol and its reactive metabolites significantly disrupts cellular homeostasis, leading to a state of cellular stress. This disruption manifests through various mechanisms, including the depletion of crucial antioxidant molecules and the dysregulation of enzymatic activities and signaling pathways.
Glutathione (GSH), a tripeptide thiol, is a critical component of the cell's antioxidant defense system. ucl.ac.uk It plays a protective role by detoxifying reactive electrophiles through conjugation, a reaction that can be catalyzed by glutathione-S-transferases (GSTs) or occur non-enzymatically. nih.govatsjournals.org
The reactive enedial metabolite of 4-IPO is a potent electrophile that readily reacts with GSH. nih.govwashington.edu This conjugation reaction, while serving to detoxify the reactive metabolite, leads to a significant depletion of the intracellular GSH pool. nih.gov Studies in rats have shown that toxic doses of 4-ipomeanol cause a preferential and dose-dependent depletion of lung glutathione. nih.gov
The consequences of GSH depletion are twofold:
Increased Covalent Binding: When GSH levels are depleted, the reactive 4-IPO metabolite is more likely to bind to other cellular macromolecules like proteins and DNA, exacerbating cellular damage. nih.gov Pre-treatment of animals with diethylmaleate, a chemical that depletes GSH, leads to increased covalent binding and toxicity of 4-ipomeanol. nih.gov
Induction of Oxidative Stress: GSH is essential for the detoxification of reactive oxygen species (ROS). Its depletion impairs the cell's ability to handle oxidative stress, leading to an accumulation of ROS and subsequent damage to lipids, proteins, and DNA. While the primary mechanism of 4-IPO toxicity is through covalent binding, the resulting GSH depletion contributes to a state of oxidative stress.
Conversely, enhancing the availability of sulfhydryl compounds like cysteine can protect against 4-ipomeanol toxicity by providing an alternative nucleophile for conjugation, thereby reducing covalent binding to critical cellular targets. nih.gov
Table 2: Impact of Glutathione Modulation on 4-Ipomeanol Toxicity
| Experimental Condition | Effect on Glutathione Levels | Impact on 4-Ipomeanol Toxicity | Reference |
| Toxic doses of 4-ipomeanol | Depletion of lung glutathione | Increased toxicity | nih.gov |
| Pre-treatment with diethylmaleate | Depletion of lung glutathione | Increased covalent binding and toxicity | nih.gov |
| Administration of cysteine | Increased sulfhydryl availability | Decreased covalent binding and toxicity | nih.gov |
The covalent adduction of 4-ipomeanol's reactive metabolite to proteins directly leads to the dysregulation of various enzymatic activities and cellular signaling pathways.
Key enzymatic systems affected include:
Cytochrome P450 Monooxygenases: As previously mentioned, the adduction to and inactivation of CYP enzymes is a primary consequence. wikipedia.orgnih.gov This disrupts the delicate balance of metabolic pathways within the cell.
Glutathione-S-Transferases (GSTs): While the conjugation of the 4-IPO metabolite with GSH can occur non-enzymatically, GSTs can facilitate this process. atsjournals.org The high demand for GSH conjugation can overwhelm this system.
The widespread protein damage and induction of oxidative stress can trigger various cellular stress signaling pathways. These pathways are activated in an attempt to mitigate the damage and restore homeostasis. However, severe and sustained stress, as induced by 4-ipomeanol, often overwhelms these protective responses, ultimately leading to cell death.
Depletion of Intracellular Glutathione and Induction of Oxidative Stress
Mechanisms of Cytotoxicity and Induced Cell Death Pathways in Research Models (e.g., p53-independent mechanisms)
The culmination of macromolecular damage, glutathione depletion, and oxidative stress is cytotoxicity, leading to programmed cell death, or apoptosis. mdpi.comuni-duesseldorf.de The reactive metabolites generated from 4-ipomeanol are potent inducers of apoptosis. mdpi.comuni-duesseldorf.de
An interesting feature of 4-ipomeanol-induced apoptosis is that it can occur through p53-independent pathways. The p53 tumor suppressor protein is a critical regulator of apoptosis in response to DNA damage. mdpi.com However, research indicates that 4-ipomeanol can trigger cell death even in cells with mutated or non-functional p53. This is significant because many cancer cells have mutations in the p53 gene, making them resistant to conventional therapies that rely on p53-mediated apoptosis.
The mechanism of p53-independent apoptosis induced by 4-ipomeanol involves the activation of the caspase cascade, a family of proteases that execute the apoptotic program. iiarjournals.org The extensive DNA damage, including strand breaks and DNA-protein cross-links, caused by the 4-IPO metabolite can signal for the activation of initiator caspases, which in turn activate executioner caspases, leading to the systematic dismantling of the cell. mdpi.comuni-duesseldorf.de
Organ-Specific Cellular Responses and Pathological Manifestations in Animal Models for Mechanistic Research
The administration of 4-ipomeanol in various animal models elicits distinct organ-specific toxicities, which are intrinsically linked to the site of its metabolic activation. In several species, including rats, rabbits, guinea pigs, and hamsters, 4-ipomeanol induces a highly specific lesion characterized by the selective necrosis of nonciliated bronchiolar epithelial cells, commonly known as Clara cells. annualreviews.org This precise targeting is a direct consequence of the high concentration and activity of cytochrome P450 (CYP) enzymes within these cells, which convert the parent compound into a reactive alkylating intermediate. annualreviews.orgwikipedia.org At higher doses, the damage can extend to involve ciliated bronchiolar cells and eventually the alveolar epithelium and vascular endothelial cells. annualreviews.org
The organ targeted by 4-ipomeanol toxicity varies significantly across different species, a phenomenon directly correlated with the tissue-specific expression of metabolizing enzymes. annualreviews.orgnih.gov For instance, while rodents primarily exhibit lung toxicity, other species may experience damage in different organs. annualreviews.orgwikipedia.org In male mice, in addition to lung damage, renal toxicity is observed due to the presence of enzymes in the kidney capable of activating 4-ipomeanol. wikipedia.org This renal toxicity is absent in female and immature male mice, who lack these specific enzymes. wikipedia.org Similarly, hamsters can develop liver necrosis in addition to pulmonary damage. wikipedia.org This species- and organ-specific toxicity is consistently mirrored by in vitro studies, where microsomes prepared from the target organs demonstrate the capacity to metabolically activate and covalently bind 4-ipomeanol. annualreviews.org
The pathological manifestations in susceptible organs are a direct result of the cytotoxic events initiated by the reactive metabolite. In the lungs of affected rodents and cattle, the primary lesion is the necrosis of bronchiolar cells. wikipedia.org This initial cellular destruction leads to secondary pathological effects, including edema, congestion, and hemorrhage. wikipedia.org In animals where the liver is the primary target, such as chickens, severe hepatic injury is observed without any signs of pulmonary involvement. annualreviews.org
The table below summarizes the organ-specific toxicity of 4-ipomeanol observed in various animal models.
| Animal Model | Primary Target Organ(s) | Key Pathological Manifestations |
| Rats, Rabbits, Guinea Pigs | Lung | Selective necrosis of nonciliated bronchiolar (Clara) cells, interstitial inflammation, alveolar edema. annualreviews.orgnih.gov |
| Hamsters | Lung, Liver | Necrosis of bronchiolar cells, liver necrosis. annualreviews.orgwikipedia.org |
| Male Mice | Lung, Kidney | Necrosis of bronchiolar cells, renal necrosis. wikipedia.org |
| Dogs | Lung, Kidney | Necrosis of respiratory bronchiolar and alveolar duct epithelium, diffuse pulmonary congestion/hemorrhage, diffuse renal congestion. nih.gov |
| Cattle | Lung | Necrosis of bronchiolar cells, interstitial pneumonia, pulmonary edema, and emphysema. wikipedia.orgnih.gov |
| Chickens | Liver | Severe hepatic injury. annualreviews.org |
Role of Specialized Cell Types (e.g., Clara Cells) in Determining Target Organ Susceptibility and Metabolism
The selective toxicity of 4-ipomeanol is fundamentally determined by the metabolic capabilities of specialized cell types within target organs, most notably the nonciliated bronchiolar epithelial cells (Clara cells) in the lungs of many animal species. nih.govannualreviews.org These cells are a primary site of cytochrome P450 (CYP) monooxygenase activity in the lung, containing high levels of the enzymes responsible for bioactivating 4-ipomeanol. nih.govannualreviews.orgatsjournals.org
The key enzyme implicated in the metabolic activation of 4-ipomeanol in the lungs of rodents is CYP4B1. wikipedia.org This enzyme, which is highly expressed in the lung but not the liver of these species, efficiently oxidizes the furan (B31954) ring of 4-ipomeanol to form a reactive epoxide intermediate. wikipedia.orgnih.gov This intermediate is a potent alkylating agent that covalently binds to cellular macromolecules, leading to cytotoxicity and cell death. wikipedia.orgnih.gov The high affinity of pulmonary CYP4B1 for 4-ipomeanol, compared to liver CYP enzymes in rodents, explains the pronounced lung-specific toxicity. wikipedia.org While Clara cells are the primary target, other lung cells, such as alveolar type II cells, also possess some capacity for metabolic activation, albeit to a lesser extent. annualreviews.orgnih.gov Ciliated bronchiolar cells and other epithelial lung cells, which have lower levels of these cytochrome P450 proteins, are largely spared from the toxic effects. wikipedia.org
The table below details the key cellular determinants of 4-ipomeanol susceptibility.
| Cell Type | Key Features | Role in 4-Ipomeanol Metabolism and Toxicity |
| Clara Cells (Nonciliated Bronchiolar Epithelial Cells) | High concentration of cytochrome P450 monooxygenases, particularly CYP4B1 in rodents. nih.govannualreviews.orgatsjournals.org | Primary site of metabolic activation of 4-ipomeanol to its reactive, toxic metabolite in the lungs of susceptible species. annualreviews.orgwikipedia.org Selective necrosis of these cells is the hallmark of 4-ipomeanol-induced lung injury. annualreviews.org |
| Alveolar Type II Cells | Contain some cytochrome P450 monooxygenase activity. annualreviews.orgnih.gov | Lesser extent of metabolic activation compared to Clara cells, but can still be a target. annualreviews.orgnih.gov |
| Ciliated Bronchiolar Cells | Lower levels of cytochrome P450 proteins. wikipedia.org | Generally not affected at lower doses of 4-ipomeanol. annualreviews.orgwikipedia.org |
| Hepatocytes (in some species) | Expression of specific CYP isozymes (e.g., CYP1A2, CYP3A4 in humans) that can activate 4-ipomeanol. wikipedia.org | Primary site of toxicity in species where these enzymes are the main activators, leading to hepatotoxicity. wikipedia.org |
| Renal Proximal Tubule Cells (in male mice) | Presence of specific enzymes capable of activating 4-ipomeanol. wikipedia.org | Site of toxicity in male mice, leading to renal necrosis. wikipedia.org |
Investigation of Acquired Cellular Tolerance and Adaptive Responses to 4-Ipomeanol in Preclinical Models
Preclinical studies in various animal models have demonstrated the development of acquired tolerance to the toxic effects of 4-ipomeanol. nih.gov This phenomenon is characterized by a reduced susceptibility to a lethal dose of the compound following pretreatment with multiple, non-toxic doses. annualreviews.orgnih.gov This adaptive response has been observed in mice, rats, and dogs. nih.gov
The administration of multiple small doses of 4-ipomeanol can increase the acute lethal dose (LD50) by approximately threefold or more in rats. annualreviews.org In tolerant mice, the LD50 increased 2.4-fold in males and 4.5-fold in females. nih.gov Similarly, in rats and dogs, previously lethal doses became nonlethal after tolerance was induced through pretreatment. nih.gov
The development of tolerance is linked to alterations in the metabolic pathways of 4-ipomeanol. One proposed mechanism involves a shift in the balance between bioactivation and detoxification. For example, pretreatment with inducers of hepatic metabolism can alter the tissue distribution of 4-ipomeanol. researchgate.net Increased metabolism in the liver can lead to a decrease in the concentration of the parent compound reaching the lungs, thereby reducing pulmonary toxicity. researchgate.net This is often accompanied by an increase in the formation and excretion of less toxic metabolites, such as ipomeanol-4-glucuronide. researchgate.net
Furthermore, the nonlethal pulmonary effects of 4-ipomeanol have been shown to be reversible in mice, rats, and dogs, indicating that the lung tissue has the capacity to repair the damage induced by the compound. nih.gov This repair process is a crucial component of the adaptive response to 4-ipomeanol exposure. The ability of organisms to increase their adaptive responses to low doses of toxic compounds can be seen as a health-promoting mechanism. brill.com
| Animal Model | Pretreatment Regimen | Outcome | Fold Increase in LD50 |
| Male Mice | Multiple nontoxic doses | Tolerance to lethal doses | 2.4 |
| Female Mice | Multiple nontoxic doses | Tolerance to lethal doses | 4.5 |
| Rats | Multiple nontoxic doses / Seven daily doses | Previously lethal dose of 48 mg/kg became nonlethal | ~3.0 or more |
| Dogs | Seven daily doses | Previously lethal dose of 24 mg/kg became nonlethal | Not specified |
Advanced Analytical Methodologies for the Characterization of 4 Ipomeanol D6 and Its Metabolites
Mass Spectrometry-Based Techniques for Metabolite Profiling and Adduct Identification
Mass spectrometry (MS) stands as a cornerstone in the study of 4-Ipomeanol (B105405) metabolism, offering unparalleled sensitivity and specificity for detecting and identifying metabolites and their adducts within complex biological matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the comprehensive analysis of 4-Ipomeanol and its metabolites. tandfonline.comnih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.
In studies of 4-Ipomeanol metabolism, LC-MS/MS is employed to separate complex mixtures of metabolites from biological samples, such as bile or microsomal incubations. nih.gov The use of a stable isotope-labeled internal standard, such as 4-Ipomeanol-d6, is crucial for accurate quantification. By administering a mixture of 4-Ipomeanol and this compound, researchers can readily distinguish drug-derived metabolites from endogenous compounds by observing characteristic isotopic clusters in the mass spectra. nih.govresearchgate.net For instance, the analysis of bile from rats treated with a 1:1 mixture of d0- and d6-4-Ipomeanol revealed the presence of four glutathione (B108866) conjugates, confirmed by the signature isotopic pattern. nih.gov
The structural elucidation of these metabolites is achieved through the analysis of their fragmentation patterns in the tandem mass spectrometer. For example, the fragmentation of the sodiated glucuronide of 4-Ipomeanol (m/z 367) to its aglycone fragment (m/z 191) is a characteristic transition used for its detection and quantification. nih.gov Similarly, the fragmentation of an N-acetyl cysteine (NAC)/N-acetyl lysine (B10760008) (NAL) adduct was monitored at m/z 452 → 353. nih.gov This level of structural detail is instrumental in piecing together the metabolic fate of 4-Ipomeanol.
Table 1: LC-MS/MS Parameters for 4-Ipomeanol Metabolite Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 4-Ipomeanol-glucuronide (sodiated) | 367 | 191 | nih.gov |
| NAC/NAL adduct | 452 | 353 | nih.gov |
| Glutathione conjugates (d0) | 493 | 364 | nih.gov |
| Glutathione conjugates (d6) | 499 | 370 | nih.gov |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of unknown metabolites and adducts. acs.org This capability is particularly valuable in identifying reactive metabolites and their covalent adducts with cellular macromolecules. The high mass accuracy, typically within a few parts per million (ppm), allows for the confident assignment of molecular formulas. tandfonline.com
In the investigation of 4-Ipomeanol's bioactivation, HRMS has been instrumental in characterizing adducts formed with nucleophiles. For example, the combination of HRMS and NMR analysis was used to identify an N-substituted cysteinyl pyrrole (B145914) derivative of 4-Ipomeanol, providing strong evidence for the formation of an enedial reactive intermediate. nih.gov The accurate mass data helps to distinguish between potential isobaric species, which have the same nominal mass but different elemental compositions.
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective scanning mode on a triple quadrupole mass spectrometer, making it ideal for the quantification of target analytes in complex biological matrices like plasma, urine, and tissue homogenates. tandfonline.comnih.gov MRM experiments involve monitoring a specific precursor-to-product ion transition for a particular metabolite. nih.gov
This technique has been successfully applied to detect and quantify 4-Ipomeanol metabolites. For instance, MRM was used to analyze bile from rats administered a mixture of 4-Ipomeanol and this compound. nih.gov The specific mass transition characteristic of glutathione conjugates (MH+/(MH - 129)+) was monitored, leading to the detection of four distinct glutathione conjugates derived from 4-Ipomeanol. nih.gov The high sensitivity of MRM allows for the detection of low-abundance metabolites, which is often crucial for understanding the full metabolic profile of a compound. tandfonline.com
High-Resolution Mass Spectrometry for Accurate Mass Measurement of Reactive Metabolites and Covalent Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment of Metabolites and Adducts
While mass spectrometry provides valuable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of molecules. acs.orgacs.org In the context of 4-Ipomeanol metabolism, NMR is used to unambiguously determine the structure of isolated metabolites and adducts. nih.gov
For example, two-dimensional NMR analysis was crucial in confirming the structure of an N-substituted cysteinyl pyrrole derivative of 4-Ipomeanol, which was formed by reacting 4-Ipomeanol with rabbit CYP4B1 in the presence of N-acetyl cysteine (NAC) and N-acetyl lysine (NAL). nih.gov The oxidation of ipomeanine (IPN), a related furan (B31954), with dimethyldioxirane-d6 was monitored by 1H NMR, which showed the formation of an enedial intermediate. washington.edu The use of deuterated solvents like DMSO-d6 is standard in NMR experiments to avoid interference from solvent protons. acs.orgresearchgate.net
Chromatographic Separations for Isolation and Purification of Trace Metabolites and Adducts in Research Samples
Before detailed structural analysis by techniques like NMR, metabolites and adducts of 4-Ipomeanol often need to be isolated and purified from complex biological mixtures. acs.org Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for this purpose. acs.orgnih.gov
Various HPLC columns and mobile phase compositions are employed to achieve the desired separation. For instance, a semipreparative Ultrasphere ODS column has been used for the purification of 4-Ipomeanol glucuronide diastereomers. nih.gov In another study, a Jupiter C18 column was used for the semipreparative HPLC purification of teucrin A adducts. acs.org The choice of the column and gradient conditions is tailored to the specific physicochemical properties of the target analytes.
Table 2: Exemplary Chromatographic Conditions for 4-Ipomeanol Metabolite Separation
| Column | Mobile Phase | Application | Reference |
| Ultrasphere ODS | Acetonitrile/Water | Purification of (R)- and (S)-IPO-glucuronides | nih.gov |
| Keystone chiral β-OH | Acetonitrile/Water | Chiral separation of (S)- and (R)-IPO | nih.gov |
| Waters HSS T3 | Acetonitrile/Water with 0.1% formic acid | UPLC-MS/MS analysis of IPO and adducts | nih.gov |
| Jupiter C18 | Acetonitrile/Water with 0.1% acetic acid | Purification of teucrin A adducts | acs.org |
Utilization of Radiolabeling ([14C]-4-Ipomeanol) in Conjunction with Mass Spectrometry for Disposition Studies in Experimental Models
Radiolabeling, particularly with carbon-14 (B1195169) ([14C]), is a powerful tool for tracing the disposition of a drug and its metabolites in vivo. nih.gov The use of [14C]-4-Ipomeanol allows for the quantitative determination of the total drug-related material in various tissues and excreta, without the need for specific analytical methods for each metabolite. annualreviews.org
Studies involving the administration of radiolabeled 4-Ipomeanol to rats have shown that a significant portion of the radioactivity is excreted in the urine. nih.gov When combined with mass spectrometry, radiolabeling becomes an even more potent technique. Accelerator Mass Spectrometry (AMS) is an ultra-sensitive technique that can quantify very low levels of 14C-labeled compounds in biological samples. tandfonline.com This approach has been used in microtracer studies to determine the absolute bioavailability of drugs. tandfonline.com The combination of radiolabeling and mass spectrometry provides a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of 4-Ipomeanol.
Applications of 4 Ipomeanol D6 As a Research Probe and Model Compound
Utility as a Specific Probe for Cytochrome P450 Enzyme Activity and Induction Studies in In Vitro Systems
4-Ipomeanol-d6 is instrumental in probing the activity of cytochrome P450 (CYP450) enzymes, particularly the CYP4B1 isoform, which is known to metabolically activate the parent compound, 4-ipomeanol (B105405). researchgate.netwikipedia.org In in vitro systems, the use of a deuterated analog allows for precise quantification and differentiation from the non-labeled compound and its metabolites through mass spectrometry. This is crucial for studying the kinetics of CYP450-mediated reactions and for assessing the induction or inhibition of these enzymes by various xenobiotics.
Research has demonstrated that the metabolic activation of 4-ipomeanol is a key determinant of its tissue-specific toxicity. researchgate.netnih.gov In many animal species, CYP4B1, highly expressed in the lungs, converts 4-ipomeanol into a reactive alkylating metabolite, leading to pulmonary toxicity. researchgate.netwikipedia.org However, human CYP4B1 is generally inactive towards 4-ipomeanol. researchgate.netwikipedia.org Instead, in humans, hepatic CYP enzymes like CYP1A2 and CYP3A4 are responsible for its bioactivation, resulting in liver toxicity. wikipedia.orgnih.gov this compound, when used in conjunction with its non-labeled counterpart, can help delineate these species-specific metabolic pathways in microsomal preparations.
Studies utilizing 4-ipomeanol have shown that its metabolism is dependent on factors such as oxygen and can be inhibited by carbon monoxide, confirming the involvement of CYP450 enzymes. nih.gov Furthermore, the covalent binding of reactive metabolites to cellular macromolecules, a hallmark of 4-ipomeanol toxicity, can be quantified using radiolabeled or stable isotope-labeled versions of the compound. nih.govnih.gov This provides a direct measure of the bioactivation capacity of a given tissue or cell type.
Establishment of In Vitro and Ex Vivo Models for Investigating the Bioactivation and Cellular Toxicity of Furan-Containing Compounds
The study of furan-containing toxicants is greatly facilitated by the use of in vitro and ex vivo models that can replicate key aspects of their metabolism and cellular effects. This compound plays a significant role in these models by providing a stable, traceable compound for mechanistic investigations.
Development of Hepatic and Pulmonary Microsomal Incubation Systems
Microsomal incubation systems derived from liver and lung tissues are fundamental tools for studying the metabolism of xenobiotics. nih.govtandfonline.com These preparations contain a high concentration of CYP450 enzymes, allowing for the investigation of metabolic activation pathways in a controlled environment. The use of this compound in these systems enables researchers to accurately measure the formation of metabolites and their subsequent covalent binding to microsomal proteins. nih.gov
For instance, studies with rabbit pulmonary and hepatic microsomes have revealed a significantly higher rate of covalent binding of 4-ipomeanol metabolites in the lung preparations, correlating with the observed organ-specific toxicity in this species. nih.gov The addition of specific antibodies against different CYP450 isoforms or inhibitors can further pinpoint the enzymes responsible for bioactivation. nih.gov The ability to distinguish between the deuterated and non-deuterated forms of 4-ipomeanol and its metabolites is critical for quantitative analysis in these complex biological matrices.
| System | Key Findings | Relevance |
| Hepatic Microsomes | Bioactivation by CYP1A2 and CYP3A4 in humans. wikipedia.orgnih.gov | Elucidates the mechanism of hepatotoxicity in humans. |
| Pulmonary Microsomes | High rate of bioactivation by CYP4B1 in rabbits. researchgate.netnih.gov | Explains the species-specific pulmonary toxicity observed in certain animals. |
Application in Isolated Cell Culture Models for Direct Assessment of Cytotoxicity and Molecular Events
Isolated cell culture models provide a platform to directly assess the cytotoxic effects of metabolically activated compounds and to investigate the downstream molecular events. nih.govwits.ac.za Cell lines derived from target organs, such as lung and liver, are particularly valuable.
Studies have utilized human non-small cell lung cancer cell lines, which retain some metabolic characteristics of their cells of origin (Clara cells and type II pneumocytes), to investigate the activation and cytotoxicity of 4-ipomeanol. nih.gov In these models, the metabolic activation of 4-ipomeanol, measured by covalent binding, was observed in non-small cell lines but not in small cell lines, and this correlated with increased cytotoxicity in the former. nih.gov The use of this compound in such studies would allow for more precise quantification of uptake, metabolism, and binding, free from interference from endogenous compounds.
Advancing Metabolomic and Adductomic Research Methodologies for Toxicological Investigations using Stable Isotope Labeling
Stable isotope labeling, including the use of deuterated compounds like this compound, is a powerful technique in metabolomics and adductomics. nih.govnih.gov It aids in the identification and quantification of metabolites and their adducts with macromolecules, providing insights into the mechanisms of toxicity.
The bioactivation of furan-containing compounds like 4-ipomeanol is thought to proceed through the formation of reactive furan (B31954) epoxides and α,β-unsaturated dialdehyde (B1249045) metabolites. researchgate.net These electrophilic intermediates can react with nucleophilic residues on proteins and DNA, forming adducts. The use of a 1:1 mixture of d0- and d6-4-ipomeanol allows for the detection of characteristic isotopic doublets in mass spectra, facilitating the identification of drug-related metabolites and adducts against a complex biological background. researchgate.net This approach has been used to identify glutathione (B108866) conjugates of 4-ipomeanol in the bile of rats. researchgate.net
Adductomics, the large-scale study of adducts with macromolecules, can be significantly enhanced by stable isotope labeling. By tracking the deuterated label, researchers can identify the specific proteins and peptides that are targeted by the reactive metabolites of 4-ipomeanol, providing crucial information about the molecular mechanisms of its toxicity. acs.org
Development and Validation of Molecular Biomarkers of Exposure and Bioactivation for Furan-Containing Compounds in Preclinical Research
The development of reliable biomarkers is essential for assessing exposure to and the biological effects of toxic compounds. This compound can be used as an internal standard in the development and validation of analytical methods to quantify biomarkers of furan exposure and bioactivation.
One approach is to measure the formation of specific adducts, such as those with glutathione or lysine (B10760008), which can serve as biomarkers of the formation of reactive metabolites. researchgate.net For example, pyrrole-derived adducts formed from the reaction of the enedial metabolite of furan-containing compounds with N-acetyl lysine (NAL) and glutathione (GSH) have been proposed as potential biomarkers. researchgate.net The use of stable isotope-labeled standards like this compound is critical for the accurate quantification of these biomarkers in biological samples, such as bile or urine, during preclinical studies. researchgate.netresearchgate.net
Integration into Engineered Biological Systems for Mechanistic Studies (e.g., Suicide Gene Systems with Modified CYP4B1)
A fascinating application of 4-ipomeanol is its use in engineered biological systems for targeted therapies, such as suicide gene therapy for cancer. researchgate.netnih.gov This approach utilizes the specific bioactivation of a prodrug by an enzyme that is selectively expressed in target cells.
Future Research Directions and Unanswered Questions Regarding 4 Ipomeanol D6
Elucidating Undiscovered Species-Specific Nuances in 4-Ipomeanol (B105405) Bioactivation and Detoxification Pathways
The toxicity of 4-ipomeanol (4-IPO) is intrinsically linked to its metabolic activation by cytochrome P450 (CYP) enzymes into a reactive intermediate, which can then be detoxified through pathways like glucuronidation. nih.govnih.gov However, the precise balance between these activation and detoxification pathways varies significantly across different species and even between different organs within the same animal, leading to pronounced differences in target organ toxicity. nih.govnih.govwikipedia.org For instance, in many rodents, 4-IPO primarily causes lung toxicity due to high levels of the activating enzyme CYP4B1 in the lungs. wikipedia.orgtandfonline.com In contrast, humans, who have a different form of CYP4B1 that does not activate 4-IPO, experience liver toxicity mediated by CYP1A2 and CYP3A4. wikipedia.orgnih.gov
The use of stable isotope-labeled compounds like 4-Ipomeanol-d6 is instrumental in dissecting these complex metabolic routes. By administering a mixture of labeled and unlabeled 4-IPO, researchers can trace the fate of the molecule and its metabolites with high precision using mass spectrometry. nih.govresearchgate.net A study in rats using a 1:1 mixture of d0- and d6-4-ipomeanol, where the deuterium (B1214612) atoms were on the aliphatic chain, successfully identified four different glutathione (B108866) conjugates in the bile. nih.gov The retention of the six deuterium atoms in these conjugates confirmed that the metabolic activation occurred on the furan (B31954) ring, a crucial finding for understanding the bioactivation mechanism. nih.gov
Future research should leverage this compound to further explore these species-specific differences. Key unanswered questions include:
Mapping the complete metabolic fingerprint: While major pathways are known, are there other, minor metabolic routes in different species that contribute to toxicity or detoxification?
Quantifying pathway flux: How does the rate of flow through bioactivation versus detoxification pathways differ between species and how does this correlate with observed toxicity?
Investigating the role of other enzymes: Beyond the known CYPs and UGTs, what other enzyme families might be involved in 4-IPO metabolism?
Table 1: Species and Organ-Specific Metabolism of 4-Ipomeanol
| Species | Primary Target Organ of Toxicity | Key Bioactivating Enzymes | Primary Detoxification Pathway |
| Rodents (e.g., mice, rats) | Lung wikipedia.org | CYP4B1 wikipedia.orgtandfonline.com | Glucuronidation wikipedia.orgnih.gov |
| Humans | Liver wikipedia.org | CYP1A2, CYP3A4 wikipedia.orgnih.gov | Glucuronidation wikipedia.org |
| Rabbits | Lung nih.gov | CYP4B1 nih.gov | High hepatic glucuronidation nih.gov |
| Cattle | Lung washington.edu | CYP4B1 (implicated) tandfonline.comfrontiersin.org | Not fully elucidated |
Comprehensive Characterization of Novel Covalent Adducts and Their Definitive Biological Significance
The toxicity of 4-IPO stems from the ability of its reactive metabolite, a furan epoxide that rearranges to an enedial intermediate, to form covalent bonds with cellular macromolecules like proteins. wikipedia.orgnih.govnih.gov This binding can disrupt normal cellular processes and lead to cell death. wikipedia.org While the formation of these adducts is well-established, a complete picture of the adducted proteins and the functional consequences of their modification remains elusive.
This compound can be a powerful tool in this area. By using labeled 4-IPO, researchers can more easily identify and quantify protein adducts using mass spectrometry-based proteomics. This approach can help to:
Identify the full spectrum of protein targets: Which proteins are most susceptible to adduction by the 4-IPO metabolite in different tissues and species?
Pinpoint specific adduction sites: On which amino acid residues within a target protein does the metabolite bind?
Studies have already shown that the reactive metabolite of 4-IPO can be trapped with nucleophiles like N-acetylcysteine (NAC) and N-acetyl lysine (B10760008) (NAL), providing evidence for the enedial intermediate. nih.govnih.gov The covalent binding has been observed on microsomal proteins, including cytochrome P450 enzymes themselves, leading to the formation of cross-linked aggregates. nih.gov Future work should aim to move beyond these initial observations to a more comprehensive and quantitative understanding of the 4-IPO adductome.
Development of Advanced Predictive In Vitro and Computational Models for Furan Compound Bioactivation and Toxicity
Developing reliable in vitro and computational models to predict the toxicity of furan-containing compounds is a major goal in toxicology. acs.org Such models could reduce the need for animal testing and accelerate the safety assessment of new chemicals and drugs. acs.org
This compound can play a crucial role in the development and validation of these models. For example, in vitro systems, such as cell lines engineered to express specific CYP enzymes, can be used to study the metabolism of 4-IPO and the formation of its reactive metabolite. nih.gov By using this compound, researchers can accurately quantify the rate of metabolism and adduct formation in these systems, providing essential data for building and refining computational models. nih.gov
Future research in this area could focus on:
Developing more sophisticated in vitro models: This could include 3D cell cultures or organ-on-a-chip systems that better mimic the complexity of living tissues. acs.org
Creating quantitative structure-activity relationship (QSAR) models: These models could predict the bioactivation potential of other furan compounds based on their chemical structure.
Integrating in vitro data with computational models: This would allow for a more holistic prediction of toxicity, from metabolic activation to cellular response.
Leveraging Quantitative Approaches with Stable Isotope-Labeled this compound in Systems Toxicology
Systems toxicology aims to understand the effects of toxic substances on biological systems as a whole, integrating data from multiple levels of biological organization. toxicology.org Quantitative approaches are essential for this, and stable isotope-labeled compounds like this compound are invaluable tools. gla.ac.uk
By using this compound as an internal standard, researchers can perform highly accurate quantitative measurements of 4-IPO and its metabolites in various biological samples. This allows for the development of detailed pharmacokinetic and pharmacodynamic models that can describe the absorption, distribution, metabolism, and excretion of the compound, as well as its toxic effects.
Future applications of this compound in systems toxicology could include:
Quantitative proteomics and metabolomics: To measure changes in protein and metabolite levels in response to 4-IPO exposure.
Fluxomics: To measure the flow of metabolites through different metabolic pathways.
Integrated modeling: To combine data from different "omics" platforms to create a comprehensive model of 4-IPO toxicity.
Expanding the Role of 4-Ipomeanol as a Chemical Probe for Fundamental Biological Processes Beyond its Known Toxicological Profile
While 4-ipomeanol is primarily known for its toxicity, it also holds potential as a chemical probe to investigate fundamental biological processes. Its selective activation by specific CYP enzymes in certain cell types makes it a useful tool for studying the function and regulation of these enzymes. tandfonline.comnih.gov
The deuterated form, this compound, enhances its utility as a probe by facilitating more precise and sensitive detection and quantification. For example, it could be used to:
Map the expression and activity of CYP4B1 in different tissues and disease states.
Investigate the role of specific CYPs in the metabolism of other endogenous and exogenous compounds.
Explore the downstream cellular signaling pathways that are activated in response to the formation of reactive metabolites.
By expanding the application of this compound beyond its traditional role in toxicology, researchers may uncover new insights into fundamental biological mechanisms.
Q & A
Basic: What analytical methodologies are recommended for characterizing the purity and stability of 4-Ipomeanol-d6 in experimental settings?
To ensure accurate characterization, researchers should employ a combination of high-performance liquid chromatography (HPLC) with deuterated solvent systems optimized for separating isotopic impurities. Mass spectrometry (MS) with electrospray ionization (ESI) is critical for confirming molecular weight and isotopic enrichment (≥98% d6). Stability studies require accelerated degradation testing under varying pH, temperature, and light conditions, with quantification via validated calibration curves . For deuterium retention analysis, nuclear magnetic resonance (NMR) spectroscopy (²H-NMR) is essential to monitor isotopic exchange in aqueous buffers .
Advanced: How can researchers resolve contradictions in pharmacokinetic data for this compound across different in vivo models?
Contradictions often arise from interspecies metabolic variations (e.g., cytochrome P450 isoform differences) or inconsistent dosing regimens. A systematic approach includes:
- Meta-analysis of existing datasets to identify outliers and confounding variables (e.g., diet, genetic polymorphisms).
- Interspecies scaling using allometric models to adjust for body surface area and metabolic rate differences.
- Tracer studies with isotopic labeling (e.g., ¹⁴C or ³H) to track metabolite pathways in parallel models .
Example workflow:
| Step | Method | Outcome |
|---|---|---|
| 1 | Cross-species LC-MS/MS | Quantify parent compound vs. metabolites |
| 2 | PBPK modeling | Predict tissue-specific exposure |
| 3 | Enzyme inhibition assays | Identify metabolic enzymes responsible for disparities |
Basic: What are the critical parameters for designing a reproducible synthesis protocol for this compound?
Key parameters include:
- Deuterium source : Use of deuterated reagents (e.g., D₂O, CD₃OD) with ≥99.8% isotopic purity.
- Reaction monitoring : Real-time FTIR or Raman spectroscopy to track deuterium incorporation.
- Purification : Multi-stage column chromatography (silica gel or reverse-phase) with gradient elution to isolate non-deuterated byproducts .
- Quality control : Validate synthetic yield via isotopic ratio calculations (e.g., [M+D6]/[M+0] ratio ≥ 98:2) using high-resolution MS .
Advanced: How should researchers design experiments to evaluate the cytotoxic selectivity of this compound in heterogeneous cell populations?
A robust design involves:
- Hypothesis-driven stratification : Predefine cell subtypes (e.g., cancer stem cells vs. differentiated cells) using flow cytometry markers (CD44+/CD24-).
- Dose-response assays : Use Hill slope modeling to compare IC₅₀ values across subpopulations.
- Mechanistic validation : CRISPR/Cas9 knockout of suspected metabolic targets (e.g., CYP4B1) to confirm selectivity .
Common pitfalls : - Overlooking cell cycle synchronization effects on drug uptake.
- Failing to account for batch-to-batch variability in deuterated compound stability .
Basic: What statistical frameworks are appropriate for analyzing dose-dependent toxicity data for this compound?
- Nonlinear regression : Fit sigmoidal curves (e.g., log-logistic models) to mortality vs. dose data.
- Benchmark dose (BMD) analysis : Calculate lower confidence limits (BMDL) for regulatory thresholds.
- Survival analysis : Kaplan-Meier estimators with Cox proportional hazards for time-to-event toxicity .
Advanced: How can researchers address ethical and methodological challenges in longitudinal studies of this compound bioaccumulation?
Ethical compliance requires:
- Institutional Review Board (IRB) approval : Justify animal use with 3R principles (Replacement, Reduction, Refinement).
- Data anonymization : Use pseudonymized identifiers for tissue samples linked to metadata .
Methodologically, employ: - Stable isotope tracing : Administer ¹³C-labeled analogs to distinguish endogenous vs. exogenous compound pools.
- Longitudinal sampling : Optimize timepoints using Bayesian adaptive designs to minimize subject burden .
Basic: What criteria define a well-formulated research question for this compound metabolism studies?
Apply the FINER framework :
- Feasible : Adequate access to deuterated standards and analytical instrumentation.
- Interesting : Addresses gaps in CYP-mediated activation pathways.
- Novel : Explores understudied isoforms (e.g., CYP2S1).
- Ethical : Complies with animal welfare guidelines.
- Relevant : Links to broader toxicology or oncology fields .
Advanced: What strategies mitigate batch-to-batch variability in deuterated this compound used across multi-center trials?
- Centralized synthesis : Distribute pre-qualified batches from a single facility.
- Inter-laboratory validation : Conduct round-robin testing with standardized protocols (e.g., ISO/IEC 17025).
- Stability-indicating assays : Monitor deuterium loss via qNMR at predefined intervals .
Basic: How should researchers validate the specificity of this compound antibodies in immunoassays?
- Competitive ELISA : Compare signal inhibition with non-deuterated vs. deuterated analogs.
- Cross-reactivity panels : Test against structurally similar compounds (e.g., Ipomeanine).
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to confirm isotopic discrimination .
Advanced: What computational tools are effective for predicting this compound metabolite interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to CYP active sites.
- Machine learning : Train random forest models on existing toxicity datasets to prioritize high-risk metabolites.
- Quantum mechanics/molecular mechanics (QM/MM) : Model deuterium kinetic isotope effects on reaction barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
